Cas no 2228118-20-3 (methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)

Methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate is a fluorinated amino acid ester with a branched alkyl structure, offering unique steric and electronic properties. The presence of a fluorine atom at the 4-position enhances metabolic stability and influences reactivity, making it valuable in medicinal chemistry and peptide synthesis. The tert-butyl-like substituents at the 3- and 4-positions contribute to steric hindrance, potentially improving selectivity in chiral synthesis or enzyme inhibition studies. The methyl ester group provides a versatile handle for further derivatization. This compound is particularly useful in the design of bioactive molecules, where fluorination and structural rigidity are desired for tuning pharmacokinetic or binding properties.
methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate structure
2228118-20-3 structure
Product Name:methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate
CAS No:2228118-20-3
MF:C9H18FNO2
MW:191.243126392365
CID:5993397
PubChem ID:165693261
Update Time:2025-05-21

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate
    • EN300-1767933
    • 2228118-20-3
    • Inchi: 1S/C9H18FNO2/c1-8(2,9(3,4)10)6(11)7(12)13-5/h6H,11H2,1-5H3
    • InChI Key: SJQXQBHBGWVQMS-UHFFFAOYSA-N
    • SMILES: FC(C)(C)C(C)(C)C(C(=O)OC)N

Computed Properties

  • Exact Mass: 191.13215698g/mol
  • Monoisotopic Mass: 191.13215698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.3Ų

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Additional information on methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate

Methyl 2-Amino-4-Fluoro-3,3,4-Trimethylpentanoate: A Comprehensive Overview

Methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate (CAS No. 2228118-20-3) is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of amino esters, which are widely used in pharmaceuticals, agrochemicals, and other specialized chemical industries. The molecule's structure is characterized by a pentanoate backbone with substituents that include an amino group, a fluoro group, and multiple methyl groups. These functional groups contribute to its versatile chemical properties and reactivity.

The molecular formula of methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate is C10H19FNO3. Its molecular weight is approximately 216.25 g/mol. The compound exists as a white crystalline solid under standard conditions and is sparingly soluble in water but soluble in organic solvents such as dichloromethane and ethyl acetate. The physical properties of this compound make it suitable for use in various synthetic processes where controlled solubility and reactivity are essential.

Recent studies have highlighted the potential of methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate as a precursor in the synthesis of bioactive compounds. Researchers have explored its role in the development of novel antibiotics and antifungal agents due to its ability to form stable amide bonds under mild conditions. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains.

The synthesis of methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate involves a multi-step process that typically begins with the alkylation of a suitable amino alcohol followed by esterification. The synthesis pathway has been optimized over the years to improve yield and reduce production costs. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to enhance the efficiency of the reaction steps.

In terms of applications, methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate has found utility in the pharmaceutical industry as an intermediate in drug development. Its biological activity has been studied extensively, with particular focus on its potential as an anti-inflammatory agent and its ability to modulate enzyme activity. Recent research has also explored its role in the development of targeted drug delivery systems due to its compatibility with lipid-based formulations.

The safety profile of methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate has been evaluated through various toxicity studies. It has been classified as non-toxic under normal handling conditions; however, prolonged exposure may cause mild irritation to the eyes and skin. Proper personal protective equipment (PPE) should be used during handling to ensure worker safety.

Looking ahead, the demand for methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate is expected to grow as new applications are discovered and existing uses are scaled up. The compound's versatility and compatibility with modern synthetic techniques position it as a valuable asset in the chemical industry. Ongoing research continues to uncover new insights into its properties and potential uses, ensuring its relevance in both academic and industrial settings.

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